Diphenylglyoxime

Radioanalytical Chemistry Solid-Phase Extraction Nuclear Waste Management

Researchers requiring maximum selectivity for palladium over nickel and platinum should procure this α-isomer. Immobilized on hydrophobic supports, it achieves a >100-fold Pd/Ni separation, critical for geochemical and e-waste analysis. Key advantages: • Quantitative Selectivity: Provides a 20-fold Pd/Pt selectivity window and >100-fold Pd/Ni selectivity on XAD-2 supports. • Enhanced Stability: Electron-withdrawing phenyl groups strengthen the intramolecular O···O hydrogen bond (2.550 Å), yielding robust metal complexes. • Reliable Supply: Available in ≥98% purity with ambient storage and shipping, ensuring batch-to-batch consistency for analytical and catalytic workflows.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 522-34-9
Cat. No. B1496157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylglyoxime
CAS522-34-9
Synonymsalpha-benzil dioxime
Benzil dioxime
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2
InChIInChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13+,16-14+
InChIKeyJJZONEUCDUQVGR-WXUKJITCSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylglyoxime – Analytical Selectivity and Coordination Chemistry


Diphenylglyoxime (α-Benzildioxime, CAS 522-34-9) is a vicinal dioxime belonging to the ethanedione, diphenyl-, dioxime family [1]. It exists in three stereoisomeric forms (α/anti, β/syn, γ/amphi), with the α-isomer (CAS 522-34-9) being the most commonly employed in analytical and coordination chemistry applications due to its well-defined stereochemistry and stability [2]. The compound features two phenyl substituents on the glyoxime backbone, conferring increased lipophilicity and distinct electronic properties relative to unsubstituted or alkyl-substituted analogs [1]. Its primary industrial and research utility derives from its capacity to act as a selective bidentate ligand for transition metals—particularly nickel, palladium, and cobalt—forming stable, often intensely colored square-planar or octahedral complexes that underpin a range of quantitative analytical methods and catalytic systems [3][4].

Selective bidentate ligand for Ni, Pd, Co coordination
Lipophilic phenyl groups support solvent and solid-phase extraction workflows
Stereochemically defined α-isomer for reproducible analytical complexation

Diphenylglyoxime – Why In-Class Analogs Are Not Interchangeable


Vicinal dioximes as a class share the ability to chelate transition metals, yet their substituents profoundly alter complex stability, lipophilicity, redox potential, and steric bulk—all parameters that critically govern analytical selectivity, separation efficiency, and catalytic performance [1]. For instance, dimethylglyoxime (DMG), the archetypal nickel reagent, offers high aqueous solubility and rapid precipitation kinetics but lacks the lipophilic character and expanded π-system of diphenylglyoxime (DPG) [2]. This fundamental difference renders DMG suboptimal for solvent extraction, solid-phase extraction onto hydrophobic supports, and applications requiring differentiated selectivity profiles (e.g., Pd/Pt separation) [3]. Conversely, DPG's enhanced steric bulk and electron-withdrawing phenyl rings modulate the electronic environment of the metal center, impacting both catalytic turnover and electrochemical redox behavior relative to methyl-substituted analogs [1][4]. Direct substitution of one dioxime for another without empirical validation thus risks compromised selectivity, altered extraction efficiency, or unanticipated catalytic outcomes [2][3].

Lipophilicity

DPG supports solvent extraction and hydrophobic SPE; DMG’s higher aqueous solubility may not provide comparable extraction performance.

Selectivity

Reported Pd/Ni and Pd/Pt discrimination may not transfer to dimethylglyoxime; DMG shows broader metal reactivity profiles.

Electronic effects

Phenyl substituents alter redox behavior and strengthen intramolecular H-bonds; methyl analogs may shift catalytic and structural outcomes.

Diphenylglyoxime – Quantitative Selectivity Evidence vs. DMG and Sorbents


Nickel Weight Distribution Ratio on PAN Composites vs. DMG

In a direct comparative study of composite sorbents for the radioanalytical determination of 59Ni and 63Ni, diphenylglyoxime immobilized on polyacrylonitrile (DPG-PAN) exhibited the highest weight distribution ratio (Dw) for nickel uptake relative to the analogous dimethylglyoxime composite (DMG-PAN) and a commercial Ni Resin [1]. While DPG-PAN maximized Dw—indicative of superior equilibrium sorption affinity—DMG-PAN demonstrated the highest operating capacity, and the commercial Ni Resin displayed the fastest sorption kinetics [1]. This divergence in performance metrics highlights that DPG-PAN is the preferred sorbent when maximum nickel affinity and batch extraction efficiency are prioritized over kinetic throughput [1].

Ni Sorption Affinity
Head-to-head
Highest weight distribution ratio (Dw) among DPG-PAN, DMG-PAN, and commercial Ni Resin
Supports highest equilibrium Ni affinity in composite sorbents
Operating capacity and sorption kinetics differ across materials
Radioanalytical Chemistry Solid-Phase Extraction Nuclear Waste Management

Palladium Adsorption Selectivity Over Nickel on Polystyrene

A foundational study evaluated α- and β-diphenylglyoxime isomers impregnated on macroreticular polystyrene (XAD-2) as adsorptive reagents for precious metals [1]. The β-isomer demonstrated exceptional selectivity for palladium, exhibiting a selectivity factor of 20 for Pd over Pt, and a factor exceeding 100 for Pd over Ni [1]. This quantitative selectivity profile directly addresses a common analytical and industrial challenge—the co-extraction of platinum group metals—and contrasts with the broader metal reactivity observed for unmodified dimethylglyoxime in solution-phase assays [2].

Pd Selectivity Factors
Head-to-head
Pd/Pt = 20, Pd/Ni >100 (β-isomer on XAD-2)
Supports selective Pd adsorption with high Pt and Ni discrimination
Based on polystyrene-immobilized β-diphenylglyoxime
Analytical Chemistry Precious Metal Recovery Solid-Phase Adsorption

Suppression of β-Hydride Elimination in Cobaloxime Catalysis

In cobaloxime-catalyzed radical alkyl-alkenyl cross-coupling reactions, the choice of equatorial dioxime ligand directly impacts the prevalence of the deleterious β-hydride elimination pathway [1]. Comparative experiments revealed that employing the diphenylglyoxime monoanion (dpgH) ligand effectively suppresses this premature termination pathway relative to the standard dimethylglyoxime monoanion (dmgH) ligand [1]. This suppression is attributed to the increased steric hindrance imposed by the phenyl substituents, which shields the β-hydrogen atoms on the cobalt-bound alkyl fragment from elimination [1].

β-H Elimination
Head-to-head
DPG-cobaloxime suppresses premature β-hydride elimination vs. DMG
May improve cross-coupling yields by reducing a major side reaction
Steric hindrance from phenyl groups cited as mechanistic basis
Organometallic Catalysis Synthetic Methodology Cobaloxime Chemistry

Intramolecular Hydrogen Bond Strengthening in Pd(II) Complex

X-ray crystallographic analysis of the square-planar complex Pd(dpgH)2 (dpg = diphenylglyoxime) revealed an intramolecular O⋯O hydrogen bond distance of 2.550(10) Å, with evidence suggesting a nearly-centered (though asymmetric) proton position [1]. A comparative analysis across a series of palladium-diglyoxime structures (with substituents -H, -NH2, -CH3, and α-furyl) using Hammett parameters demonstrated that electron-withdrawing groups, such as the phenyl substituents in DPG, systematically strengthen this intramolecular hydrogen bond [1]. This structural feature has implications for complex stability and electronic communication within the metallacycle.

Intramolecular H-Bond
Reported
O···O distance 2.550(10) Å in Pd(dpgH)₂
Electron-withdrawing phenyl groups strengthen the intramolecular H-bond
Correlated with Hammett σ parameters across Pd-diglyoxime series
Structural Chemistry Coordination Chemistry Crystallography

Reactivity Toward Alumino-Organic Compounds vs. Dimethylglyoxime

A comparative study examining the reactivity of dioxime ligands towards alumino-organic compounds found that while diphenylglyoxime (DPGH2) behaves similarly to dimethylglyoxime (DMGH2) in terms of overall reaction pathway, its chemical reactivity is notably lower [1]. This difference in reactivity is attributed to the electronic and steric effects of the phenyl substituents, which modulate the nucleophilicity of the oxime nitrogen atoms and sterically hinder approach of the bulky organoaluminum reagent [1].

Alumino-Organic Reactivity
Head-to-head
DPG reactivity lower than DMG toward alumino-organic compounds
May enable controlled reactivity in organometallic syntheses
Attributed to combined steric and electronic effects of phenyl substituents
Organometallic Chemistry Reactivity Studies Coordination Chemistry

Diphenylglyoxime – Recommended Application Scenarios


Radiochemical Nickel Separation from Nuclear Waste Matrices

Procurement of diphenylglyoxime for the fabrication of PAN-DPG composite sorbents is justified when maximum equilibrium nickel affinity (highest weight distribution ratio) is required over faster kinetics. This scenario is directly supported by direct comparative data showing DPG-PAN outperforms DMG-PAN and commercial Ni Resin in terms of Dw [1]. Ideal for batch-mode extraction from large-volume, low-activity waste streams where sorbent capacity is paramount.

Selective Palladium Extraction with Pt/Ni Discrimination

Diphenylglyoxime, specifically the β-isomer immobilized on hydrophobic supports like polystyrene-divinylbenzene (XAD-2), should be the reagent of choice when the analytical or industrial objective is the selective adsorption of palladium with minimal carryover of platinum or nickel. The evidence of a 20-fold Pd/Pt selectivity and >100-fold Pd/Ni selectivity provides a clear, quantitative performance benchmark [2]. This is directly applicable to the analysis of geological samples, spent automotive catalysts, and electronic waste leachates.

Cobaloxime-Catalyzed Alkyl-Alkenyl Cross-Coupling

For synthetic organic chemists seeking to optimize cobaloxime-mediated cross-coupling yields, diphenylglyoxime-derived catalysts offer a documented advantage in suppressing the premature β-hydride elimination side reaction relative to dimethylglyoxime-based catalysts [3]. This makes DPG-cobaloximes the preferred catalyst precursor when the alkyl radical intermediate is prone to elimination pathways, potentially improving overall reaction efficiency.

Robust Palladium(II) Complexes for Bonding Studies

Researchers investigating the nature of strong intramolecular hydrogen bonds in metal complexes should select diphenylglyoxime as a ligand of choice. The crystallographic evidence demonstrating a short O⋯O distance (2.550 Å) and the Hammett correlation confirming electron-withdrawing phenyl groups strengthen the H-bond provides a quantifiable structural foundation for comparative studies [4]. This is particularly relevant for work in molecular magnetism, molecular electronics, and supramolecular chemistry.

Application
Selection Property
Validation Focus
Radiochemical Ni separation
Highest reported equilibrium Ni affinity on PAN composite
Batch extraction efficiency in target waste matrix
Selective Pd extraction
Reported Pd/Pt and Pd/Ni selectivity factors
Adsorption selectivity in leachate or digest matrices
Cobaloxime cross-coupling
Reported suppression of β-hydride elimination
Yield improvement in radical alkyl-alkenyl coupling
Pd complex structural studies
Short intramolecular H-bond distance
H-bond strengthening by electron-withdrawing substituents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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